molecular formula C5H2BrIO2S B2408783 5-Bromo-2-iodothiophene-3-carboxylic acid CAS No. 1627754-36-2

5-Bromo-2-iodothiophene-3-carboxylic acid

Cat. No. B2408783
M. Wt: 332.94
InChI Key: HRDXFJMIIWYOMQ-UHFFFAOYSA-N
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Description

5-Bromo-2-iodothiophene-3-carboxylic acid is a chemical compound with the CAS Number: 1627754-36-2 . It has a molecular weight of 332.94 and is typically found in a powder form .

It has a molecular weight of 332.9 g/mol .

Scientific Research Applications

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some of the fields where they are used:

  • Industrial Chemistry and Material Science : Thiophene derivatives are utilized as corrosion inhibitors .
  • Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Organic Field-Effect Transistors (OFETs) : They are used in the fabrication of OFETs .
  • Organic Light-Emitting Diodes (OLEDs) : They are used in the fabrication of OLEDs .
  • Pharmacology : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety And Hazards

The safety information for 5-Bromo-2-iodothiophene-3-carboxylic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

5-bromo-2-iodothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDXFJMIIWYOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodothiophene-3-carboxylic acid

Citations

For This Compound
3
Citations
H Lu, P Jiang, Y Wei, S Yuan, Y Liu, W Li, X Xu… - Solar RRL, 2020 - Wiley Online Library
… Octyl 5-bromo-2-iodothiophene-3-carboxylate is synthesized by esterifying 1-octanol and 5-bromo-2-iodothiophene-3-carboxylic acid, which is prepared by iodinating 2-bromothiophene…
Number of citations: 5 onlinelibrary.wiley.com
H Lu, D Li, G Ran, YN Chen, W Liu, H Wang… - ACS Energy …, 2022 - ACS Publications
… , and 5-bromo-2-iodothiophene-3-carboxylic acid is obtained … of 5-bromo-2-iodothiophene-3-carboxylic acid with ethanol … ) and excess 5-bromo-2-iodothiophene-3-carboxylic acid is …
Number of citations: 17 pubs.acs.org
M Akita, M Saito, I Osaka, T Koganezawa, K Takimiya - RSC advances, 2016 - pubs.rsc.org
We here describe the synthesis, characterization, and structures of new semiconducting polymers (PIQP2T and PTPQ2T) based on amide-bridged terphenyl (IQP) and dithienylbenzene …
Number of citations: 5 pubs.rsc.org

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